molecular formula C9H8BrNO2S B161163 ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 238749-50-3

ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B161163
M. Wt: 274.14 g/mol
InChI Key: KXGSKTSSCQBDOA-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H8BrNO2S . It is used as an important raw material in organic synthesis .


Synthesis Analysis

The compound is derived from thiophene-3-carboxaldehyde and ethyl azidoacetate . A new method for its synthesis involves using 2-thiophene carboxaldehyde and ethyl azidoacetate as raw materials under normal temperature conditions .


Molecular Structure Analysis

The crystal structure of ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is composed of an ethyl carboxylate group attached to a planar thieno[3,2-b]pyrrole ring system .


Physical And Chemical Properties Analysis

This compound is sparingly soluble in water . It has a molecular weight of 274.14 . The InChI code is 1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has been synthesized through various techniques. For instance, it was prepared from t-butyl 2-(2-thienyl)carbazate and t-butyl 2-(3-thienyl)carbazate with ethyl-5-bromo-2-oxopentanoate (Gálvez & Garcia, 1984).
  • Chemical Reactions and Derivatives : This compound has been used to create various derivatives. For example, its reaction with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate produced ethyl 5-[2-(4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl)hydrazine-1-carbonyl]pyridine-2-carboxylate (Torosyan et al., 2020).

Industrial Synthesis

  • Industrial Production Techniques : It has been synthesized for industrial purposes as well. For example, using pyrrole as a starting material, ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate was synthesized, suitable for industrial production (Yuan Rong-xin, 2011).

Advances in Heterocyclic Chemistry

  • Formation of Heterocycles : The compound has been instrumental in the formation of various heterocycles. For instance, its reaction with ethyl azidoacetate and monoaldehydes of furan, thiophene, and seleno-phene yielded thieno-, and selenolo[2,3-b]- and [3,2-b]pyrroles (Soth, Farnierz, & Paulmier, 1978).

Catalytic Studies

  • Catalyst Influence in Reactions : The influence of catalysts, acid chlorides, and solvents on the acylation of derivatives like methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has been studied, revealing the role of different catalysts in regioselective acylation processes (Yarovenko et al., 2003).

Photochemical Applications

  • Photochromic Synthesis : This compound has been used in the synthesis of photochrome-based products, marking its significance in photochemical applications (Krayushkin et al., 2002).

Safety And Hazards

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGSKTSSCQBDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524070
Record name Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

CAS RN

238749-50-3
Record name Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acrylate 60 (3.81 g, 12.6 mmol) in o-xylene was refluxed for 20 min. After removing the o-xylene, the crude product was purified by column chromatography (EtOAc/Hexane: 1/10) to give carboxylate 61 (2.83 g, 82%) as a white solid.
Name
Acrylate
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Sartori, C Mercurio, F Amigoni, A Cappa… - Journal of Medicinal …, 2017 - ACS Publications
Lysine specific demethylase 1 KDM1A (LSD1) regulates histone methylation and it is increasingly recognized as a potential therapeutic target in oncology. We report on a high-…
Number of citations: 69 pubs.acs.org
C Bulumulla, R Gunawardhana… - … applied materials & …, 2018 - ACS Publications
We report two banana-shaped organic semiconducting small molecules containing the relatively unexplored thieno[3,2-b]pyrrole with thiophene and furan flanked benzothiadiazole. …
Number of citations: 37 pubs.acs.org
PBCDB Bulumulla - 2018 - search.proquest.com
Organic semiconductors are potential candidates for replacing high-cost silicon electronics for low-end applications where high mobilities are not required. Owing to unique advantages …
Number of citations: 2 search.proquest.com
N Shefer, S Rozen - The Journal of Organic Chemistry, 2011 - ACS Publications
An efficient transformation of the sulfur atoms to the sulfonyl group in a range of thienopyrroles was achieved by using the HOF·CH 3 CN complex. Mild conditions, high yields, and easy …
Number of citations: 17 pubs.acs.org
R Watley - 2015 - shareok.org
Development of concomitant photodynamic therapy (PDT) and photosensitizer fluorescence detection (PFD), termed theranostics, is of primary interest as combining the two modalities …
Number of citations: 0 shareok.org

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